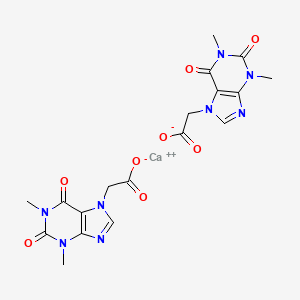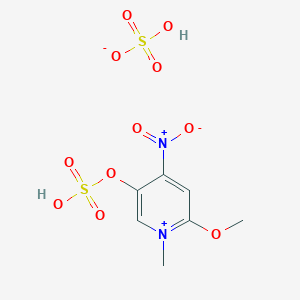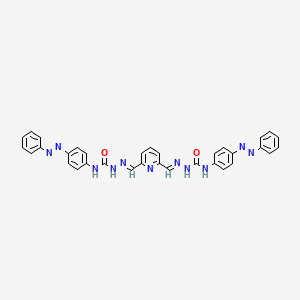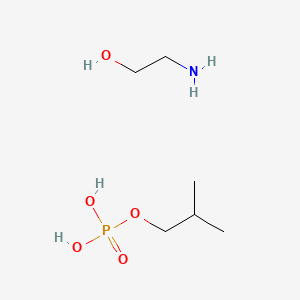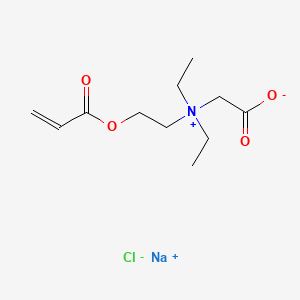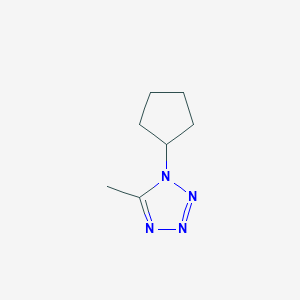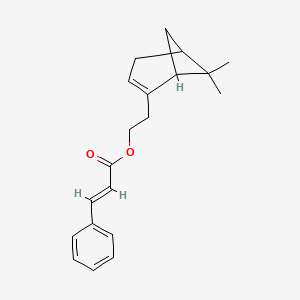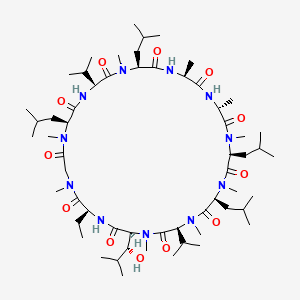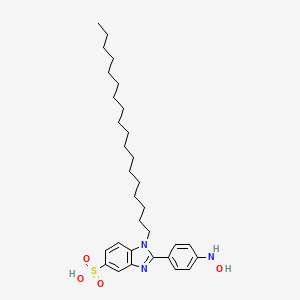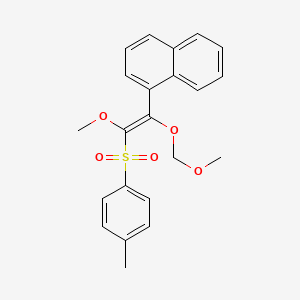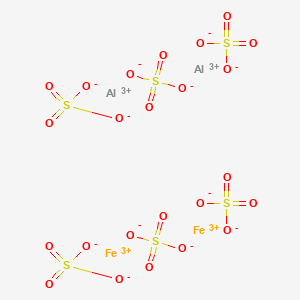![molecular formula C16H22N2O6 B12686884 [(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid CAS No. 125736-30-3](/img/structure/B12686884.png)
[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “[(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone; acide (E)-but-2-ènedioïque” est une molécule organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure bicyclique avec un noyau azabicyclo nonène et une partie oxazolidinone, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de “[(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone; acide (E)-but-2-ènedioïque” implique généralement plusieurs étapes, notamment la formation du noyau azabicyclo nonène et la fixation ultérieure du groupe oxazolidinone. Les voies de synthèse courantes peuvent inclure :
Formation du noyau azabicyclo nonène : Cette étape implique souvent des réactions de cyclisation utilisant des précurseurs appropriés dans des conditions contrôlées.
Fixation du groupe oxazolidinone : Cette étape peut impliquer des réactions de substitution nucléophile ou d’addition pour introduire la partie oxazolidinone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement élevé et une pureté élevée. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour augmenter efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le composé “[(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone; acide (E)-but-2-ènedioïque” peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer l’utilisation d’hydrogène gazeux et d’un catalyseur approprié, tel que le palladium sur carbone.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être effectuées à l’aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants.
Réduction : Hydrogène gazeux, palladium sur carbone et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le composé “[(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone; acide (E)-but-2-ènedioïque” a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
The compound “[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de “[(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone; acide (E)-but-2-ènedioïque” implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur ses interactions moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d’action.
Comparaison Avec Des Composés Similaires
Composés similaires
- [(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone
- acide (E)-but-2-ènedioïque
Unicité
La combinaison unique du noyau azabicyclo nonène et de la partie oxazolidinone dans “[(1R)-9-azabicyclo[4.2.1]non-2-én-2-yl]-(1,2-oxazolidin-2-yl)méthanone; acide (E)-but-2-ènedioïque” le distingue des autres composés similaires. Cette unicité structurelle contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
125736-30-3 |
|---|---|
Formule moléculaire |
C16H22N2O6 |
Poids moléculaire |
338.36 g/mol |
Nom IUPAC |
[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H18N2O2.C4H4O4/c15-12(14-7-2-8-16-14)10-4-1-3-9-5-6-11(10)13-9;5-3(6)1-2-4(7)8/h4,9,11,13H,1-3,5-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9?,11-;/m1./s1 |
Clé InChI |
XSMJHFYSRVNWKZ-KEHALWIJSA-N |
SMILES isomérique |
C1CN(OC1)C(=O)C2=CCCC3CC[C@H]2N3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(OC1)C(=O)C2=CCCC3CCC2N3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


